5-(N,N-Hexamethylene)amiloride 5-(N,N-Hexamethylene)amiloride 5-(N,N-hexamethylene)amiloride is a member of the class of pyrazines that is amiloride in which the two amino hydrogens at position N-5 are replaced by a hexamethylene moiety, resulting in the formation of an azepane ring. It has a role as a sodium channel blocker, an apoptosis inducer, an antineoplastic agent and an odorant receptor antagonist. It is a member of pyrazines, an organochlorine compound, a member of azepanes, a member of guanidines, an aromatic amine and a monocarboxylic acid amide. It is functionally related to an amiloride.
Brand Name: Vulcanchem
CAS No.: 1428-95-1
VCID: VC20938462
InChI: InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
SMILES: C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Molecular Formula: C12H18ClN7O
Molecular Weight: 311.77 g/mol

5-(N,N-Hexamethylene)amiloride

CAS No.: 1428-95-1

Cat. No.: VC20938462

Molecular Formula: C12H18ClN7O

Molecular Weight: 311.77 g/mol

* For research use only. Not for human or veterinary use.

5-(N,N-Hexamethylene)amiloride - 1428-95-1

Specification

Description 5-(N,N-hexamethylene)amiloride is a member of the class of pyrazines that is amiloride in which the two amino hydrogens at position N-5 are replaced by a hexamethylene moiety, resulting in the formation of an azepane ring. It has a role as a sodium channel blocker, an apoptosis inducer, an antineoplastic agent and an odorant receptor antagonist. It is a member of pyrazines, an organochlorine compound, a member of azepanes, a member of guanidines, an aromatic amine and a monocarboxylic acid amide. It is functionally related to an amiloride.
CAS No. 1428-95-1
Molecular Formula C12H18ClN7O
Molecular Weight 311.77 g/mol
IUPAC Name 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Standard InChI InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
Standard InChI Key RQQJJXVETXFINY-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Canonical SMILES C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

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